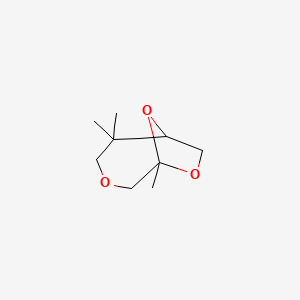
2,2,6-Trimethyl-4,7,9-trioxabicyclo(4,2,1)nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6-Trimethyl-4,7,9-trioxabicyclo(4,2,1)nonane is a bicyclic organic compound that features a unique trioxabicyclo structure
Vorbereitungsmethoden
The synthesis of 2,2,6-Trimethyl-4,7,9-trioxabicyclo(4,2,1)nonane involves several synthetic routes. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions typically involve the use of a catalyst and controlled temperature to achieve the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,2,6-Trimethyl-4,7,9-trioxabicyclo(4,2,1)nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2,2,6-Trimethyl-4,7,9-trioxabicyclo(4,2,1)nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,6-Trimethyl-4,7,9-trioxabicyclo(4,2,1)nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,2,6-Trimethyl-4,7,9-trioxabicyclo(4,2,1)nonane can be compared with other similar compounds, such as:
- 1,4,6-Trimethyl-3,7,9-trioxabicyclo(4,2,1)nonane
- 9-Oxa-3,7-dithiabicyclo(3,3,1)nonane
- 9-Oxa-3-selena-7-thiabicyclo(3,3,1)nonane These compounds share similar bicyclic structures but differ in their functional groups and chemical properties, making this compound unique in its reactivity and applications .
Eigenschaften
CAS-Nummer |
62759-67-5 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
1,5,5-trimethyl-3,8,9-trioxabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C9H16O3/c1-8(2)5-10-6-9(3)11-4-7(8)12-9/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
IPRFFWITMANHQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCC2(OCC1O2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)
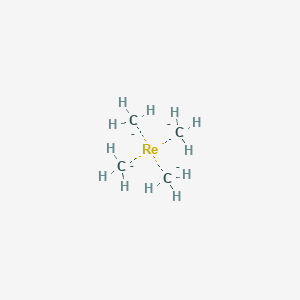
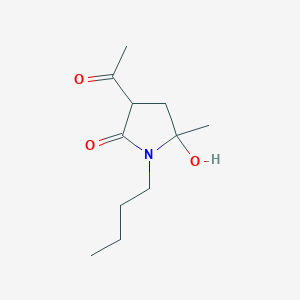


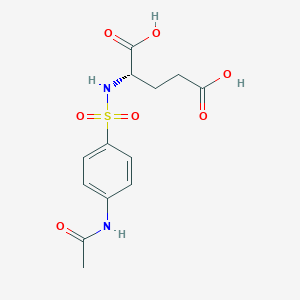
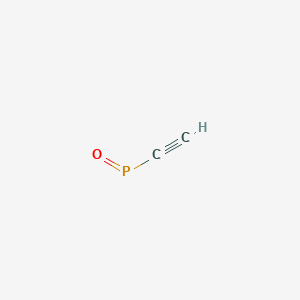
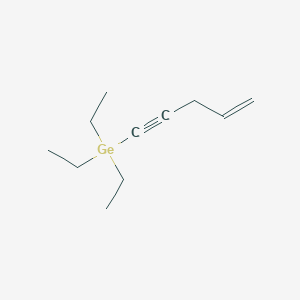
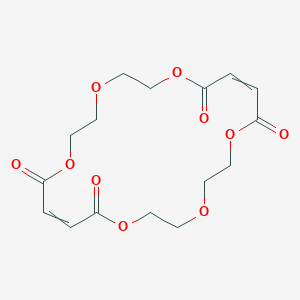
![2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14514234.png)


![4,4'-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B14514240.png)
![1,1'-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene](/img/structure/B14514241.png)
